molecular formula C17H19NO3S B5857511 N-(2-ethoxyphenyl)-2-methoxy-4-(methylsulfanyl)benzamide

N-(2-ethoxyphenyl)-2-methoxy-4-(methylsulfanyl)benzamide

Cat. No.: B5857511
M. Wt: 317.4 g/mol
InChI Key: NEAIOLIVAFOPKF-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-methoxy-4-(methylsulfanyl)benzamide is a benzamide derivative characterized by a 2-ethoxyphenyl group attached to the amide nitrogen, a methoxy substituent at the 2-position, and a methylsulfanyl (methylthio) group at the 4-position of the benzamide core. Its structure allows for interactions with biological targets, particularly G-protein-coupled receptors (GPCRs), as evidenced by related analogs in the literature .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-methoxy-4-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-4-21-15-8-6-5-7-14(15)18-17(19)13-10-9-12(22-3)11-16(13)20-2/h5-11H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAIOLIVAFOPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-methoxy-4-(methylsulfanyl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxyaniline with 2-methoxy-4-(methylsulfanyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-methoxy-4-(methylsulfanyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Various nucleophiles like halides, amines, and thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides with different functional groups.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-methoxy-4-(methylsulfanyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

2-(Cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide (ML382)

Structural Similarities and Differences :

  • ML382 shares the N-(2-ethoxyphenyl)benzamide backbone but replaces the 2-methoxy-4-(methylsulfanyl) substituents with a 2-(cyclopropanesulfonamido) group .
  • The sulfonamide moiety in ML382 enhances its potency as a positive allosteric modulator (PAM) of MrgX1 receptors, unlike the methylsulfanyl group in the target compound.

Pharmacological Data :

  • EC50 : ML382 exhibits an EC50 of 190 nM for MrgX1, with 195% Emax (efficacy relative to BAM8-22 peptide) .

Key SAR Insights :

  • The 2-ethoxyphenyl group is critical for activity; replacing it with 2-methylthio or 2-ethoxy groups reduces potency .
  • Sulfonamide substituents at the benzamide 2-position improve receptor binding compared to esters or thioethers .

2-Methoxy-4-(methylsulfanyl)-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 893219-24-4)

Structural Comparison :

  • This compound shares the 2-methoxy-4-(methylsulfanyl)benzamide core but replaces the N-(2-ethoxyphenyl) group with a 1,3,4-thiadiazol-2-yl moiety linked to a phenethyl chain .

Activity :

2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide (Herbicidal Compound)

Structural and Functional Contrasts :

  • While retaining the methylsulfanyl group, this compound features chloro and trifluoromethyl substituents, along with a tetrazole ring, optimizing it for herbicidal activity .

N-(2-Nitrophenyl)-4-bromobenzamide and Derivatives

Structural Analogues :

  • These compounds lack the methoxy and methylsulfanyl groups but retain the benzamide scaffold. For example, 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) exhibits distinct crystallographic parameters due to nitro and bromo substituents .

Utility :

  • Primarily studied for crystallographic properties rather than bioactivity, underscoring the role of substituents in dictating molecular conformation and intermolecular interactions .

Research Findings and Trends

Substituent Impact :

  • The 2-ethoxyphenyl group enhances GPCR binding (e.g., MrgX1), while methylsulfanyl or sulfonamide groups modulate potency and selectivity .
  • Thiadiazole or tetrazole substitutions redirect activity toward kinase inhibition or herbicidal applications .

Synthetic Flexibility :

  • Benzamide derivatives are synthesized via acyl chloride coupling, enabling diverse substitution patterns .

Pharmacological vs. Agrochemical Divergence: Minor structural changes (e.g., chloro/trifluoromethyl vs. methoxy groups) pivot applications from therapeutics to herbicides .

Q & A

Basic Question | Structural Analysis

  • Spectroscopy :
    • NMR : Confirms substituent positions (e.g., methoxy at C2, methylsulfanyl at C4) .
    • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 346.1) .
    • IR : Identifies carbonyl (C=O, ~1650 cm⁻¹) and aromatic C-H stretching (~3000 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction with SHELXL refinement resolves bond lengths, angles, and hydrogen-bonding networks (e.g., N–H···O interactions) .

How can researchers resolve contradictions in reported biological activities of this compound?

Advanced Question | Data Reconciliation
Discrepancies in biological activity (e.g., EC₅₀ values) may arise from assay conditions or metabolic instability. Strategies include:

  • Orthogonal Assays : Validate activity using calcium flux, cAMP, or β-arrestin recruitment assays .
  • Metabolic Stability Studies : Use liver microsomes (human/rat) and LC-MS to identify degradation pathways .
  • Crystallographic Validation : Compare active vs. inactive conformations via X-ray structures .
    Example : ML382 (a related compound) showed no intrinsic agonism but enhanced BAM8-22 activity by 7-fold, highlighting context-dependent effects .

What strategies optimize the structure-activity relationship (SAR) for enhanced potency?

Advanced Question | SAR Optimization
SAR optimization involves iterative synthesis and substituent screening:

  • Key Modifications :

    Substituent (R2)EC₅₀ (nM)Emax (%)
    2-Ethoxy190195
    2-Methylthio>1000<50
    Data from ML382 SAR studies
  • Methodology :

    • Parallel synthesis to test alkyl/aryl sulfonamides .
    • Computational Modeling : Docking into MrgX1 receptor models to predict binding affinity .

How is the compound’s metabolic stability assessed in preclinical research?

Advanced Question | Pharmacokinetics

  • In Vitro Assays :
    • Microsomal Incubations : Rat/human liver microsomes with NADPH cofactor, analyzed via LC-MS .
    • CYP450 Inhibition : Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4) .
  • Key Findings : Methylsulfanyl groups may enhance stability compared to ester analogs, but species-specific differences (e.g., rat vs. human) require validation .

What computational approaches predict target interactions and selectivity?

Advanced Question | Molecular Modeling

  • Docking Studies : Use MrgX1 homology models to simulate ligand-receptor interactions (e.g., π-stacking with Phe184) .
  • Molecular Dynamics (MD) : Assess binding stability over 100 ns simulations (e.g., root-mean-square deviation <2 Å) .
  • Selectivity Screening : Cross-test against off-target receptors (e.g., MrgX2, GPCR panels) to confirm specificity .

How do crystallographic studies inform the compound’s conformational flexibility?

Advanced Question | Structural Dynamics

  • Torsion Angle Analysis : Dihedral angles between benzamide and ethoxyphenyl groups (e.g., 23.93° in related structures) reveal rotational barriers .
  • Hydrogen-Bond Networks : Intermolecular N–H···O bonds stabilize crystal packing, influencing solubility .
  • Comparative Analysis : Overlay with active analogs (e.g., ML382) to identify bioactive conformations .

What methodologies address low yield in large-scale synthesis?

Advanced Question | Process Chemistry

  • Catalytic Optimization : Replace DCC/DMAP with polymer-supported reagents to simplify purification .
  • Flow Chemistry : Continuous synthesis under controlled temperatures (e.g., 0–5°C for acyl chloride formation) .
  • Byproduct Mitigation : Monitor reaction progress via TLC/HPLC to minimize thioether oxidation .

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